methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate
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Overview
Description
Methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate is an organic compound that features a tetrazole ring, a benzyl group, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Types of Reactions:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with the tetrazole ring.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic or mechanical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the benzyl and thioether groups.
Methyl 4-{[(1H-tetrazol-5-yl)thio]methyl}benzoate: Similar structure but lacks the benzyl group.
Uniqueness: Methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate is unique due to the presence of both the benzyl and thioether groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug design and materials science .
Properties
IUPAC Name |
methyl 4-[(1-benzyltetrazol-5-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-16(22)15-9-7-14(8-10-15)12-24-17-18-19-20-21(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMALABKROWNOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=NN2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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